Product packaging for 2,5-Dimethylaniline hydrochloride(Cat. No.:CAS No. 51786-53-9)

2,5-Dimethylaniline hydrochloride

Cat. No.: B1294806
CAS No.: 51786-53-9
M. Wt: 157.64 g/mol
InChI Key: XMHFVPVDKGNKPL-UHFFFAOYSA-N
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Description

2,5-Dimethylaniline hydrochloride (CAS 51786-53-9) is the hydrochloride salt of 2,5-Dimethylaniline, an organic compound belonging to the family of aromatic amines. This form often offers improved handling characteristics and stability for research and development purposes. The compound serves as a versatile chemical intermediate and building block in the synthesis of more complex molecules. Primary Research Applications: The main applications of 2,5-Dimethylaniline and its derivatives are in the fields of specialty chemicals and pharmaceutical research. It is a key precursor in the synthesis of azo dyes and organic pigments, which are valued for their vibrant colors and stability and are used in textiles, plastics, and inks . Furthermore, its unique chemical structure allows for modifications that make it a valuable intermediate in the research and development of active pharmaceutical ingredients (APIs) and various agrochemicals such as herbicides and fungicides . Handling and Safety: Chemical safety data suggests careful handling is required. The parent compound, 2,5-Dimethylaniline, is classified as causing skin irritation, serious eye irritation, and may cause an allergic skin reaction . Toxicological studies on the hydrochloride salt indicate it should be handled with appropriate safety measures . This product is intended for research and development use only in a laboratory setting. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12ClN B1294806 2,5-Dimethylaniline hydrochloride CAS No. 51786-53-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dimethylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H11N.ClH/c1-6-3-4-7(2)8(9)5-6;/h3-5H,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMHFVPVDKGNKPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

95-78-3 (Parent)
Record name 2,5-Xylidine, hydrochloride
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DSSTOX Substance ID

DTXSID7021449
Record name 2,5-Dimethylaniline hydrochloride
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Molecular Weight

157.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51786-53-9
Record name Benzenamine, 2,5-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51786-53-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2,5-Xylidine, hydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Dimethylaniline hydrochloride
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Record name 2,5-Dimethylaniline hydrochloride
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Research Trajectories and Contemporary Significance of 2,5 Dimethylaniline Hydrochloride in Chemical Sciences

Historical Context and Evolution of Research on Substituted Aniline (B41778) Derivatives

The story of substituted aniline derivatives is intrinsically linked to the discovery and development of aniline itself. In 1826, Otto Unverdorben first isolated aniline through the destructive distillation of indigo, naming it "Crystallin". wikipedia.org A few years later, in 1834, Friedlieb Runge isolated a substance from coal tar that he named "kyanol". wikipedia.org It was August Wilhelm von Hofmann in 1843 who demonstrated that these substances were identical, leading to the widespread adoption of the name aniline. wikipedia.orgmcgill.ca This initial period was characterized by the isolation and characterization of aniline and its simple derivatives.

The mid-19th century marked a turning point with the burgeoning synthetic dye industry. researchgate.net William Perkin's accidental discovery of mauveine in 1856, while attempting to synthesize quinine (B1679958) from aniline, catalyzed a wave of research into aniline and its substituted forms. nih.gov This era saw the synthesis of a vast array of aniline derivatives, driven by the quest for new colors and improved dyeing properties. mcgill.caresearchgate.net These compounds, including xylidines (dimethylanilines), became crucial intermediates in this industry. wikipedia.org

The focus of research on substituted anilines began to diversify in the early 20th century. The discovery of the antibacterial properties of Prontosil, a sulfonamide dye derived from aniline, by Gerhard Domagk in the 1930s, opened the door to their application in medicine. mcgill.ca This led to the development of a wide range of sulfa drugs, many of which were aniline derivatives, revolutionizing the treatment of bacterial infections. wikipedia.org This period solidified the importance of substituted anilines as a versatile scaffold in medicinal chemistry.

Current Paradigms in the Investigation of Arylamine Hydrochlorides

In contemporary chemical research, arylamine hydrochlorides, including 2,5-Dimethylaniline (B45416) hydrochloride, are investigated for a wide range of properties and applications. A significant area of focus is their role as building blocks in organic synthesis. chemicalbook.com The hydrochloride form often enhances stability and simplifies handling compared to the free amine.

Current research paradigms can be broadly categorized as follows:

Synthesis and Functionalization: Researchers continue to explore novel and more efficient methods for the synthesis of arylamine hydrochlorides and their derivatives. This includes the development of new catalytic systems and reaction pathways to introduce various functional groups onto the aromatic ring or the amino group. chemicalbook.com

Structural and Spectroscopic Analysis: Detailed characterization of the molecular and crystal structures of arylamine hydrochlorides is crucial for understanding their properties. Techniques such as X-ray crystallography provide insights into bond lengths, bond angles, and intermolecular interactions, like hydrogen bonding, which play a vital role in the solid-state properties of these compounds. sci-hub.seresearchgate.netscite.ai Spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy, are routinely used to elucidate the structure and purity of these compounds. nih.govchemicalbook.comchemicalbook.com

Materials Science Applications: Arylamine derivatives are precursors for the synthesis of conducting polymers. For instance, 2,5-dimethylaniline can be electrochemically oxidized to form poly(2,5-dimethylaniline), a material with potential applications in electronics and corrosion protection. sigmaaldrich.com The hydrochloride salt can be a convenient starting material for such polymerizations.

Medicinal and Agrochemical Chemistry: The synthesis of novel bioactive molecules remains a key research driver. Arylamine hydrochlorides serve as intermediates in the preparation of pharmaceuticals and agrochemicals. chemicalbook.comguidechem.com The chlorine atom in some derivatives is a key feature, with over 250 FDA-approved drugs containing chlorine. nih.gov

Emerging Research Frontiers and Interdisciplinary Applications

The versatility of 2,5-Dimethylaniline hydrochloride and related arylamine hydrochlorides continues to open up new avenues of research and application at the intersection of various scientific disciplines.

Organic Electronics: Research is actively exploring the use of aniline derivatives in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors. The ability to tune the electronic properties of the aniline core through substitution makes them attractive candidates for these applications.

Supramolecular Chemistry: The formation of well-defined hydrogen-bonded networks in the solid state by arylamine hydrochlorides is being exploited in the field of crystal engineering and supramolecular chemistry. sci-hub.seresearchgate.net These organized structures can be designed to create materials with specific optical or electronic properties. For example, the reaction of 2,5-xylidine with salicylic (B10762653) acid leads to the formation of a molecular salt with a three-dimensional network structure stabilized by hydrogen bonds and π–π stacking interactions. scite.ai

Biocatalysis and Biotransformation: The use of enzymes, such as laccases and peroxidases, to mediate the transformation of aniline derivatives is a growing area of interest. ebi.ac.uk This approach offers a greener and more selective alternative to traditional chemical methods for the synthesis of valuable compounds. For instance, fungi have been shown to metabolize 2,5-xylidine, and this process can induce the production of specific enzymes. sigmaaldrich.comebi.ac.uk

Methodological Advancements Driving this compound Research

Progress in the study of this compound is heavily reliant on the continuous development of analytical and synthetic methodologies.

Advanced Spectroscopic and Crystallographic Techniques: High-resolution NMR spectroscopy, including two-dimensional techniques, provides detailed structural information in solution. chemicalbook.com Modern single-crystal X-ray diffractometers allow for the rapid and accurate determination of crystal structures, even for very small crystals, providing crucial insights into intermolecular interactions. scite.ai

Chromatographic Methods: High-performance liquid chromatography (HPLC) is an indispensable tool for the purification and analysis of this compound and its reaction products, ensuring high purity for subsequent applications. fishersci.com Biopartitioning micellar chromatography is a specialized technique used to predict properties like the mutagenicity of aromatic amines. ebi.ac.uk

Computational Chemistry: Density Functional Theory (DFT) and other computational methods are increasingly used to predict and understand the geometric, electronic, and spectroscopic properties of aniline derivatives. These theoretical calculations complement experimental data and aid in the rational design of new molecules with desired characteristics.

Novel Synthetic Strategies: Modern organic synthesis has provided a range of powerful tools for the construction and modification of substituted anilines. Cross-coupling reactions, such as the Buchwald-Hartwig amination, offer versatile methods for the formation of carbon-nitrogen bonds. wikipedia.org Diazotization of anilines, a classic reaction, continues to be a valuable method for introducing a variety of functional groups onto the aromatic ring. wikipedia.orggoogle.com

Below is a table summarizing some of the key properties and identifiers for 2,5-Dimethylaniline and its hydrochloride salt.

PropertyValue
2,5-Dimethylaniline
IUPAC Name2,5-dimethylaniline nih.gov
Synonyms2,5-Xylidine, p-Xylidine sigmaaldrich.comnih.gov
CAS Number95-78-3 nih.gov
Molecular FormulaC8H11N sigmaaldrich.comnih.gov
Molecular Weight121.18 g/mol nih.gov
This compound
IUPAC Name2,5-dimethylaniline;hydrochloride nih.gov
Synonyms2,5-Xylidine hydrochloride nih.gov
CAS Number51786-53-9 nih.gov
Molecular FormulaC8H12ClN nih.gov
Molecular Weight157.64 g/mol nih.gov

Advanced Synthetic Methodologies and Chemical Transformations Involving 2,5 Dimethylaniline Hydrochloride

Strategies for the Preparation of 2,5-Dimethylaniline (B45416) Hydrochloride

Chemical Synthesis from 2,5-Dimethylaniline Precursors

The primary and most direct method for the preparation of 2,5-Dimethylaniline hydrochloride involves the treatment of its parent compound, 2,5-dimethylaniline, with hydrogen chloride. chemicalbook.com This acid-base reaction results in the protonation of the amino group, forming the corresponding ammonium (B1175870) salt. The reaction is typically carried out in an aqueous medium. chemicalbook.com 2,5-Dimethylaniline, also known as 2,5-xylidine, serves as a crucial intermediate in the synthesis of various dyes and pigments, including Direct Yellow 51, Solvent Red 22, and Solvent Red 26. nih.gov

The synthesis of the precursor, 2,5-dimethylaniline, can be achieved through various established organic reactions. One common industrial method involves the nitration of p-xylene (B151628) to form 2,5-dimethylnitrobenzene, followed by the reduction of the nitro group to an amino group.

A general representation of the hydrochloride salt formation is as follows: (CH₃)₂C₆H₃NH₂ + HCl → (CH₃)₂C₆H₃NH₃⁺Cl⁻

PrecursorReagentProductReference
2,5-DimethylanilineHydrogen ChlorideThis compound chemicalbook.com

Continuous Synthesis Methods and Process Optimization

Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of chemical compounds, including improved safety, better heat and mass transfer, and the potential for automation and scalability. researchgate.net While specific literature on the continuous synthesis of this compound is not abundant, the principles of continuous flow can be applied to its preparation.

A continuous flow setup for this synthesis would typically involve pumping a stream of 2,5-dimethylaniline solution and a stream of hydrochloric acid into a microreactor or a tube reactor. researchgate.nettue.nl The reaction occurs as the two streams mix, and the product stream containing this compound can be collected continuously.

Process optimization in a continuous flow system involves adjusting parameters such as:

Flow rate: A lower flow rate increases the residence time in the reactor, potentially leading to higher conversion. mdpi.com

Temperature: While the salt formation is typically an exothermic reaction, precise temperature control can be crucial for managing the reaction and preventing side reactions. nih.gov

Concentration of reactants: Optimizing the concentrations of the aniline (B41778) and the acid can maximize the yield and purity of the product.

The application of continuous flow technology has been successfully demonstrated for the synthesis of other aniline derivatives and related compounds, highlighting its potential for the efficient and safe production of this compound. nih.govmdpi.com

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, green approaches can be applied to both the synthesis of the precursor and the salt formation step.

For the synthesis of the precursor, 2,5-dimethylaniline, greener methods are being explored. One such approach involves the catalytic amination of dimethylphenols derived from the hydrogenolysis of poly(p-phenylene oxide) (PPO), a common plastic. rsc.org This method utilizes a bimetallic catalyst and offers a potential route to produce dimethylanilines from a waste stream. rsc.org

In the salt formation step, while the reaction of an amine with hydrochloric acid is inherently atom-economical, green considerations can still be applied. These include:

Use of safer solvents: If a solvent is required, choosing a greener solvent with a lower environmental impact is preferable.

Energy efficiency: Optimizing the reaction conditions to minimize energy consumption.

Waste minimization: Designing the process to generate minimal waste.

Furthermore, research into the use of milder oxidizing systems, such as HCl/NaCl/H₂O₂, for the polymerization of aniline derivatives points towards greener synthetic routes in the broader field of aniline chemistry. frontiermaterials.netresearchgate.net

Derivatization Reactions and Functionalization Pathways

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring of 2,5-dimethylaniline is activated towards electrophilic aromatic substitution (SEAr) due to the electron-donating effects of the amino group and the two methyl groups. wikipedia.orgbyjus.com The amino group is a strong activating group and directs incoming electrophiles to the ortho and para positions. However, in the case of 2,5-dimethylaniline, the positions ortho and para to the amino group are already substituted with methyl groups. Therefore, substitution will occur at the remaining available positions on the ring.

The amino group is an ortho, para-director. byjus.com The two methyl groups are also ortho, para-directors. The directing effects of these groups will influence the position of substitution.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., bromine, chlorine) onto the aromatic ring. byjus.com

Nitration: Introduction of a nitro group (-NO₂) onto the aromatic ring using a mixture of nitric acid and sulfuric acid. byjus.commasterorganicchemistry.com

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) onto the aromatic ring using fuming sulfuric acid. wikipedia.org

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using a Lewis acid catalyst. wikipedia.org

It is important to note that under the strongly acidic conditions often used for nitration and sulfonation, the amino group will be protonated to form the anilinium ion (-NH₃⁺). This group is strongly deactivating and a meta-director. byjus.com Therefore, the reaction conditions must be carefully controlled to achieve the desired substitution pattern.

Amination and Alkylation Processes

The nitrogen atom of the amino group in 2,5-dimethylaniline is nucleophilic and can participate in various amination and alkylation reactions. These reactions lead to the formation of N-substituted derivatives.

Alkylation: The primary amine can be alkylated to form secondary and tertiary amines. This can be achieved using various alkylating agents, such as alkyl halides. However, overalkylation to form the quaternary ammonium salt is a common side reaction. More controlled and selective methods for N-alkylation include:

Reductive Amination: Reaction with an aldehyde or ketone in the presence of a reducing agent. organic-chemistry.org

Metal-Catalyzed N-Alkylation: Using alcohols as alkylating agents in the presence of a suitable metal catalyst, such as ruthenium or iridium complexes. organic-chemistry.org This is considered a greener alternative as water is the only byproduct.

Amination: While the term amination often refers to the introduction of an amino group, in the context of a primary amine like 2,5-dimethylaniline, it can also refer to reactions that form new C-N bonds involving the existing amino group. Examples include:

Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction that can be used to form arylamines. organic-chemistry.org

Chan-Lam Coupling: A copper-catalyzed reaction for the formation of C-N bonds. organic-chemistry.org

These derivatization reactions provide pathways to a wide range of functionalized 2,5-dimethylaniline derivatives with potential applications in various fields of chemistry.

Oxidation and Reduction Pathways

2,5-Dimethylaniline and its hydrochloride salt are involved in key oxidation and reduction reactions that either form the compound itself or transform it into other useful chemicals.

Reduction Pathways: The most common synthesis of xylidine (B576407) isomers, including 2,5-dimethylaniline, involves the reduction of the corresponding nitroxylene. wikipedia.org This transformation can be achieved through catalytic hydrogenation or by using reducing agents like iron in the presence of hydrochloric acid. wikipedia.org This method is a foundational step in producing the amine from nitrated precursors.

Oxidation Pathways: 2,5-Dimethylaniline can undergo oxidation through several routes. Electrochemical oxidation, for instance, is used to form poly(2,5-dimethylaniline), a conducting polymer. sigmaaldrich.com This polymer coating can be applied to substrates like copper to protect against corrosion. sigmaaldrich.com Furthermore, the compound serves as a substrate for certain enzymes, such as fungal laccases, which catalyze its oxidation. chemicalbook.comsigmaaldrich.comebi.ac.uk In some chemical reactions, it can be oxidized to form quinone derivatives. guidechem.com

Table 1: Selected Oxidation and Reduction Reactions

Reaction Type Starting Material Reagent/Condition Product Application/Significance
Reduction 2,5-Dinitroxylene H₂/Catalyst or Fe/HCl 2,5-Dimethylaniline Primary synthesis of the amine wikipedia.org
Electrochemical Oxidation 2,5-Dimethylaniline Anhydrous NH₄F·2.35 HF Poly(2,5-dimethylaniline) Formation of conducting polymers sigmaaldrich.com
Enzymatic Oxidation 2,5-Dimethylaniline Fungal Laccase Oxidized Metabolites Biocatalysis, metabolism studies chemicalbook.comsigmaaldrich.com

Coupling Reactions for Azo Dye Synthesis

This compound is a key precursor in the synthesis of azo dyes, which are a large class of synthetic colorants. chemicalbook.comwikipedia.org The process is a two-step reaction.

First, the primary aromatic amine of this compound is converted into a diazonium salt. This reaction, known as diazotization, is typically carried out in an acidic medium (using the inherent hydrochloride and often additional acid) with sodium nitrite (B80452) at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt.

Second, the newly formed 2,5-dimethylbenzenediazonium chloride acts as an electrophile in a coupling reaction with an electron-rich aromatic compound. Common coupling partners include phenols, naphthols, or other aromatic amines. This electrophilic aromatic substitution reaction yields a highly conjugated azo compound, which functions as a dye. guidechem.com Commercially significant dyes derived from 2,5-xylidine include Solvent Yellow 30, Solvent Red 22, and Acid Red 65. wikipedia.orgebi.ac.uk

Table 2: Azo Dye Synthesis Example

Step Reactants Conditions Intermediate/Product
1. Diazotization This compound, Sodium Nitrite Aqueous HCl, 0-5°C 2,5-Dimethylbenzenediazonium chloride
2. Azo Coupling 2,5-Dimethylbenzenediazonium chloride, β-Naphthol Alkaline medium Azo Dye (e.g., Solvent Red 26) wikipedia.org

Formation of Organometallic Complexes and Coordination Chemistry

The nitrogen atom in 2,5-dimethylaniline possesses a lone pair of electrons, allowing it to act as a ligand in coordination chemistry, forming complexes with various metals. Xylidines are known to be used in the preparation of metal complexes. nih.gov

A common strategy involves first converting the aniline into a Schiff base by condensation with an aldehyde (e.g., salicylaldehyde). jocpr.com This Schiff base ligand, which is often bidentate or multidentate, can then be reacted with metal salts (e.g., Co(II), Ni(II), Cu(II), Zn(II)) to form stable coordination complexes. jocpr.commdpi.com Spectroscopic and magnetic studies of such complexes often indicate an octahedral geometry around the central metal ion. mdpi.com In these structures, the azomethine nitrogen of the Schiff base is directly involved in coordinating with the metal. jocpr.com

Mechanism-Oriented Studies of Reactions

Detailed Mechanistic Elucidation of Diazotization and Hydrolysis

The conversion of this compound to 2,5-dimethylphenol (B165462) proceeds via a two-stage mechanism: diazotization followed by hydrolysis.

Diazotization: The reaction is initiated by the formation of nitrous acid from sodium nitrite and the strong acid present (hydrochloric acid). The acid then catalyzes the formation of the highly electrophilic nitrosonium ion (NO⁺). The nucleophilic amino group of 2,5-dimethylaniline attacks the nitrosonium ion, forming an N-N bond. This is followed by a series of proton transfers and the eventual elimination of a water molecule to yield the stable 2,5-dimethylbenzenediazonium ion. The entire process is conducted at low temperatures to prevent the premature decomposition of the diazonium salt.

Hydrolysis: The diazonium group (-N₂⁺) is an excellent leaving group. The hydrolysis step involves the nucleophilic substitution of the diazonium group by water. By heating the aqueous solution of the diazonium salt, the N₂ group is displaced as nitrogen gas, and a highly unstable aryl cation is transiently formed. This cation is immediately captured by a water molecule. A final deprotonation step yields the final product, 2,5-dimethylphenol. A continuous synthesis method can carry out both the diazotization and hydrolysis reactions in the same pipeline reactor at elevated temperatures (80-120 °C).

Investigation of Nucleophilic Substitution at Aromatic Centers

While the aromatic ring of 2,5-dimethylaniline is generally electron-rich, the amine group itself can act as a potent nucleophile in reactions with electron-deficient aromatic systems. This type of reaction is known as Nucleophilic Aromatic Substitution (SNAr).

In an SNAr mechanism, the nucleophilic amine (2,5-dimethylaniline) attacks an electron-poor aromatic ring that is substituted with strong electron-withdrawing groups (e.g., nitro groups). The attack occurs at a carbon atom bearing a good leaving group (such as a halide). This initial step is typically rate-determining and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex or a Wheland intermediate. wikipedia.org In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored, resulting in the formation of a new C-N bond. Studies on analogous systems show that reactions of anilines with highly activated substrates like 2-phenoxy-3,5-dinitropyridine are often subject to base catalysis. rsc.org

Catalytic Aspects in this compound Transformations

Several transformations involving this compound rely on catalysis.

Acid Catalysis: The diazotization reaction itself is catalyzed by a strong acid (e.g., HCl). The acid is crucial for generating the reactive electrophile, the nitrosonium ion, from sodium nitrite.

Biocatalysis: 2,5-Dimethylaniline is a known substrate for certain microbial enzymes. For example, fungal laccases and peroxidases can catalyze its oxidation, a process relevant in both environmental degradation pathways and potential biotechnological applications. chemicalbook.comsigmaaldrich.comebi.ac.uk

Electrocatalysis: The electrochemical oxidation of 2,5-dimethylaniline to form conductive polymers is an electrocatalytic process. sigmaaldrich.com This method allows for the controlled synthesis of polymer films on conductive surfaces.

Organometallic Catalysis: While the diazonium salt of 2,5-dimethylaniline can undergo simple hydrolysis, it is also a substrate for copper-catalyzed reactions, such as the Sandmeyer reaction, to introduce a variety of substituents (e.g., -Cl, -Br, -CN) onto the aromatic ring. Additionally, the coordination of dimethylaniline to active zirconocene (B1252598) catalysts demonstrates its role as a potential inhibitor or modulator in polymerization reactions. nih.gov

Role of Environmental Factors in Reaction Outcomes

The outcomes of chemical transformations involving this compound are profoundly influenced by various environmental factors. These parameters, including temperature, solvent, catalysts, and pH, can dictate the reaction rate, yield, and selectivity of the desired products. Understanding and controlling these factors are crucial for the efficient and targeted synthesis of a wide range of compounds derived from this compound.

A pivotal reaction of this compound is diazotization, which serves as a gateway to numerous other chemical transformations. In this reaction, the primary aromatic amine is converted into a diazonium salt, a highly versatile intermediate. The stability and reactivity of this diazonium salt are critically dependent on the reaction conditions.

Temperature

Temperature is a critical parameter in reactions involving this compound, particularly in diazotization. Aromatic diazonium salts are typically stable only at low temperatures. rajdhanicollege.ac.in The synthesis of diazonium salts from aromatic amines is generally carried out at temperatures between 0 and 5°C to prevent the decomposition of the unstable diazonium salt into a phenol. scribd.com For instance, in the synthesis of azo dyes, maintaining a temperature below 10°C is essential during the addition of sodium nitrite to the aniline solution to ensure the formation and stability of the diazonium salt. studylib.net

In contrast, higher temperatures can be intentionally employed to drive specific reactions. For example, in the synthesis of 2,5-dimethylphenol from 2,5-dimethylaniline, the diazotization and subsequent hydrolysis are conducted in a continuous pipeline reactor at a significantly higher temperature range of 80 to 120°C. google.com This elevated temperature facilitates the in-situ hydrolysis of the diazonium salt to the corresponding phenol.

The influence of temperature on product selectivity is also evident in other transformations. For example, in the N-alkylation of aniline with methanol (B129727), lower temperatures favor the formation of N-methylaniline, while higher temperatures increase the selectivity towards N,N-dimethylaniline. researchgate.net While this study was conducted on aniline, it provides a model for how temperature can control the degree of alkylation in substituted anilines like 2,5-dimethylaniline.

Table 1: Influence of Temperature on the Diazotization of Aromatic Amines

Aromatic AmineReagentsTemperature (°C)ProductReference
AnilineNaNO₂, HCl0-5Benzenediazonium chloride scribd.com
2,5-DimethylanilineNaNO₂, H₂SO₄80-1202,5-Dimethylphenol google.com
2,5-DichloroanilineNaNO₂, Acetic Acid, H₂SO₄0-252,5-Dichlorobenzenediazonium salt google.com

Solvents and pH

The choice of solvent and the pH of the reaction medium play a significant role in the solubility of reactants and the stability of intermediates. For the diazotization of 2,5-dimethylaniline, the reaction is typically carried out in an acidic aqueous solution. The use of a strong acid, such as hydrochloric acid or sulfuric acid, is necessary to form the aniline hydrochloride salt and to generate nitrous acid from sodium nitrite. rajdhanicollege.ac.inscribd.com The acidic environment also prevents the newly formed diazonium salt from coupling with unreacted amine. scribd.com

In the synthesis of 2,5-dimethylphenol, an aqueous sulfuric acid solution is used to dissolve the 2,5-dimethylaniline. google.com For the diazotization of the less soluble 2,5-dichloroaniline, a mixed solvent system of acetic acid and sulfuric acid has been shown to improve the homogeneity and efficiency of the reaction. google.com

The pH of the medium is also a determining factor in subsequent coupling reactions of the diazonium salt. For the synthesis of azo dyes, the coupling of the diazonium salt with phenols is carried out in a basic solution (e.g., with NaOH), while coupling with other anilines occurs in an acidic medium. rajdhanicollege.ac.inunb.ca

The choice of solvent is also critical for extraction and purification steps. In the continuous synthesis of 2,5-dimethylphenol, various organic solvents such as ethyl acetate, toluene, and cyclohexane (B81311) are used to extract the product from the aqueous reaction mixture. google.com

Table 2: Effect of Solvent and pH on Azo Dye Synthesis

Diazonium Salt FromCoupling AgentSolvent/pH ConditionProduct TypeReference
Anilineβ-naphtholNaOH solution (basic)Azo dye scribd.com
Sulfanilic acidN,N-dimethylanilineAcetic acid (acidic)Azo dye (Methyl Orange) rajdhanicollege.ac.in
Aniline derivativePhenol3 M NaOH (basic)Azo dye studylib.net
Aniline derivativeN,N-dimethylaniline3 M HCl (acidic)Azo dye studylib.net

Catalysts

Catalysts are employed to enhance the rate and selectivity of specific transformations of this compound. In the synthesis of 2,6-dimethylaniline (B139824) from 2,6-dimethylphenol (B121312) via amination, a hydrogen transfer catalyst, most preferably palladium, is used. google.com While this is the reverse reaction of what 2,5-dimethylaniline might undergo, it highlights the role of catalysts in amination/deamination reactions.

In the context of producing substituted anilines, catalytic hydrogenation is a common method for the reduction of the corresponding nitroarenes. wikipedia.org This suggests that catalysts play a crucial role in the synthesis of the precursor for this compound itself.

Pressure

While less commonly reported for many reactions of this compound, pressure can be a significant factor in certain synthetic routes. For instance, in the amination of phenols to produce anilines, the reaction can be carried out in a sealed vessel under pressure. google.com Specifically, in the synthesis of 2,6-dimethylaniline from 2,6-dimethylphenol, the reaction vessel was pressurized to 100 psig with hydrogen. google.com This indicates that for gas-phase reactions or reactions involving gaseous reactants like hydrogen or ammonia, pressure is a key variable to control the reaction rate and efficiency.

Advanced Spectroscopic and Analytical Characterization of 2,5 Dimethylaniline Hydrochloride and Its Derivatives

Elucidation of Molecular Structure through Advanced Spectroscopic Techniques

The precise architecture of 2,5-dimethylaniline (B45416) hydrochloride is unraveled using a combination of powerful spectroscopic tools. Each technique offers unique insights into the molecule's connectivity and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for determining the carbon-hydrogen framework of organic molecules. For 2,5-dimethylaniline hydrochloride, both one-dimensional and two-dimensional NMR techniques are invaluable.

High-resolution proton NMR (¹H NMR) spectroscopy of this compound provides distinct signals corresponding to the different types of protons in the molecule. The protonated amino group (-NH3+) leads to a downfield shift of the aromatic protons compared to the free aniline (B41778). The chemical shifts (δ) are typically measured in parts per million (ppm) relative to a standard, such as tetramethylsilane (B1202638) (TMS).

The aromatic region of the spectrum is characteristic of a 1,2,4-trisubstituted benzene (B151609) ring. The proton at position 6, being ortho to the -NH3+ group, is expected to be the most deshielded. The protons at positions 3 and 4 will show distinct signals with observable coupling. The two methyl groups at positions 2 and 5 will appear as singlets in the upfield region of the spectrum. The integration of these signals confirms the number of protons in each environment.

Proton Assignment Approximate Chemical Shift (δ, ppm) Multiplicity
Aromatic H (H-6)7.0 - 7.5d
Aromatic H (H-3)6.8 - 7.2d
Aromatic H (H-4)6.8 - 7.2dd
-NH3+Variable, broad singletbr s
-CH3 (at C-2)2.2 - 2.5s
-CH3 (at C-5)2.2 - 2.5s
Note: Exact chemical shifts and coupling constants can vary with solvent and concentration.

Carbon-13 NMR (¹³C NMR) spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. chemicalbook.com The spectrum of this compound will show eight distinct signals, corresponding to the six aromatic carbons and the two methyl carbons. chemicalbook.com

The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing effect of the -NH3+ group and the electron-donating nature of the methyl groups. The carbon atom attached to the nitrogen (C-1) will be shifted downfield. The other substituted carbons (C-2 and C-5) will also have characteristic chemical shifts. The remaining aromatic carbons (C-3, C-4, and C-6) will appear in the typical aromatic region. The two methyl carbons will be found in the upfield region of the spectrum.

Carbon Assignment Approximate Chemical Shift (δ, ppm)
C-1 (C-NH3+)135 - 140
C-2 (C-CH3)130 - 135
C-5 (C-CH3)135 - 140
C-3115 - 120
C-4120 - 125
C-6110 - 115
-CH3 (at C-2)15 - 20
-CH3 (at C-5)20 - 25
Note: Chemical shifts are approximate and can vary based on experimental conditions.

COSY (Correlation Spectroscopy): A homonuclear correlation experiment like COSY would reveal the coupling relationships between protons. For this compound, cross-peaks would be expected between the aromatic protons on adjacent carbons. Specifically, the proton at C-4 should show correlations to the protons at both C-3 and C-6, confirming their proximity in the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. emerypharma.com An HSQC spectrum would show cross-peaks connecting each aromatic proton signal to its corresponding carbon signal. For instance, the signal for the H-3 proton would correlate with the C-3 carbon signal. Similarly, the methyl proton singlets would each correlate with their respective methyl carbon signals. This technique is instrumental in unambiguously assigning the ¹H and ¹³C resonances.

Vibrational Spectroscopy (FTIR and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, provides detailed information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. sigmaaldrich.com

The FTIR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibrations of the anilinium ion (-NH3+) typically appear as a broad band in the region of 2800-3200 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methyl groups are observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C stretching vibrations within the aromatic ring give rise to several bands in the 1450-1600 cm⁻¹ region. C-N stretching vibrations can be found in the 1250-1350 cm⁻¹ range.

Raman spectroscopy provides complementary information. nih.gov Aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching of the C-C bonds in the ring and the C-H in-plane bending vibrations are readily observed.

Vibrational Mode Approximate Wavenumber (cm⁻¹) Technique
N-H Stretch (-NH3+)2800 - 3200 (broad)FTIR
Aromatic C-H Stretch3000 - 3100FTIR, Raman
Aliphatic C-H Stretch2850 - 2960FTIR, Raman
C=C Aromatic Stretch1450 - 1600FTIR, Raman
C-N Stretch1250 - 1350FTIR

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is characterized by absorption bands in the ultraviolet region, arising from π → π* transitions within the benzene ring. nih.gov The protonation of the amino group to form the anilinium ion causes a hypsochromic (blue) shift compared to the parent 2,5-dimethylaniline due to the withdrawal of the lone pair of electrons from conjugation with the aromatic ring.

In a suitable solvent, such as ethanol (B145695) or water, this compound typically exhibits two main absorption bands. The primary band, corresponding to the E2-band of the benzene ring, appears at a shorter wavelength, while a weaker secondary band (B-band) is observed at a longer wavelength.

Transition Approximate λmax (nm)
π → π* (E2-band)~230 - 240
π → π* (B-band)~280 - 290
Note: The exact absorption maxima (λmax) can be influenced by the solvent.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their mass-to-charge ratio (m/z). For this compound, the molecular weight is approximately 157.64 g/mol . nih.govchemicalbook.comsigmaaldrich.com In mass spectrometry, the parent molecule, 2,5-dimethylaniline, has a molecular weight of 121.18 g/mol . cymitquimica.comnih.govsigmaaldrich.com

Electron impact (EI) ionization is a common method used in MS. When 2,5-dimethylaniline is subjected to EI, it forms a molecular ion, and subsequent fragmentation occurs, providing a unique fingerprint for the compound. The fragmentation of aromatic amines like 2,5-dimethylaniline is characterized by specific cleavage patterns. Alpha-cleavage, the breaking of the C-C bond adjacent to the C-N bond, is a dominant fragmentation pathway for aliphatic amines. libretexts.org For aromatic compounds, the fragmentation often involves the loss of small, stable molecules or radicals. libretexts.org

A typical mass spectrum of 2,5-xylidine (another name for 2,5-dimethylaniline) shows a molecular ion peak corresponding to its molecular weight. chemicalbook.com The fragmentation pattern includes characteristic peaks resulting from the loss of hydrogen, methyl groups, and other fragments, which helps in confirming the structure of the molecule. chemicalbook.comarkat-usa.org

Table 1: Key Mass Spectrometry Data for this compound

PropertyValueSource
Molecular Weight of this compound157.64 g/mol nih.govchemicalbook.comsigmaaldrich.com
Molecular Weight of 2,5-Dimethylaniline (Parent Compound)121.18 g/mol cymitquimica.comnih.govsigmaaldrich.com
Monoisotopic Mass of this compound157.0658271 Da nih.gov
Primary Fragmentation MechanismAlpha-cleavage and loss of small molecules/radicals libretexts.org

X-ray Diffraction (XRD) for Crystalline Structure Determination

For derivatives of 2,5-dimethylaniline, such as 2,5-dimethylanilinium hydrogen maleate (B1232345), XRD analysis has been used to determine its crystal structure. researchgate.net Such studies reveal detailed crystallographic data, including the space group, unit cell dimensions, and atomic coordinates. For instance, the analysis of 2,5-dimethylanilinium hydrogen maleate showed it crystallizes in the triclinic system with the space group P-1. researchgate.net This level of structural detail is crucial for understanding the solid-state properties of the compound and its derivatives. While a specific crystal structure for this compound was not found in the search results, the Crystallography Open Database (COD) does contain crystal structures for components related to 2,5-dimethylaniline. nih.gov

Table 2: Crystallographic Data for a 2,5-Dimethylaniline Derivative (2,5-dimethylanilinium hydrogen maleate)

ParameterValueSource
Crystal SystemTriclinic researchgate.net
Space GroupP-1 researchgate.net
a (Å)6.7983 (17) researchgate.net
b (Å)8.515 (2) researchgate.net
c (Å)11.012 (3) researchgate.net
α (°)108.784 (8) researchgate.net
β (°)98.026 (7) researchgate.net
γ (°)98.742 (7) researchgate.net
Volume (ų)584.3 (3) researchgate.net

Quantitative and Qualitative Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of components in a mixture. For aromatic amines like 2,5-dimethylaniline, reversed-phase HPLC is commonly employed. nih.govresearchgate.net In this mode, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, often a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govresearchgate.net

HPLC methods have been developed for the analysis of various aromatic amines, including isomers of dimethylaniline. nih.govsemanticscholar.org These methods are crucial for quality control, allowing for the separation and quantification of the main compound from its isomers and other related substances. semanticscholar.org For instance, a validated HPLC method was developed to separate five aromatic amines using a C18 column with a gradient elution of methanol and a phosphate (B84403) buffer. nih.govresearchgate.net The use of a UV detector is common for detecting aromatic amines due to their chromophoric nature. lcms.cz

LC-MS for Impurity Profiling and Trace Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This hyphenated technique is exceptionally well-suited for impurity profiling and trace analysis of pharmaceutical substances and other chemical products. resolvemass.ca

LC-MS is instrumental in identifying and quantifying impurities that may be present in this compound, even at very low levels. resolvemass.cascirp.org These impurities can originate from the synthesis process, degradation, or storage. The high sensitivity of LC-MS allows for the detection of trace-level impurities, which is critical for ensuring the quality and safety of the final product. resolvemass.capatsnap.com The technique can be used for both targeted analysis of known impurities and untargeted analysis to discover unexpected contaminants. nih.gov In the analysis of dyes and their intermediates, LC-MS has proven effective in identifying byproducts and degradation products, including carcinogenic aromatic amines. patsnap.comwaters.comepa.gov

Capillary Electrophoresis (CE) in Purity Assessment

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It offers several advantages, including high efficiency, minimal sample consumption, and low solvent usage. mdpi.com CE, particularly Capillary Zone Electrophoresis (CZE), is well-suited for the analysis of charged analytes like aniline derivatives. mdpi.comnih.govnih.gov

CE methods have been developed for the separation and determination of aniline and its derivatives in various matrices. mdpi.comnih.gov The technique can be optimized for high sensitivity, for example, by using field-enhanced sample injection. mdpi.comnih.gov In one study, a CZE method with on-line concentration achieved detection limits in the nanogram-per-milliliter range for aniline derivatives. mdpi.comnih.gov The stability and reproducibility of CE methods, sometimes enhanced with coated capillaries, make it a reliable tool for assessing the purity of compounds like this compound. nih.gov

Method Validation for Analytical Procedures

Validation of an analytical method is the process of demonstrating that it is suitable for its intended purpose. wjarr.comchemrj.orgresearchgate.net This is a critical requirement in the pharmaceutical industry and for quality control in general. scirp.orgscielo.br The validation process involves evaluating several key parameters to ensure the reliability and accuracy of the results. wjarr.compharmaguideline.com

Key validation parameters include:

Specificity/Selectivity: The ability of the method to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, or matrix components. wjarr.comscielo.br

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. nih.govnih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies. chemrj.orgscielo.br

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). pharmaguideline.comscielo.br

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.govnih.gov

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. semanticscholar.org

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. semanticscholar.org

These validation parameters must be thoroughly investigated and documented for any analytical method used for the characterization and quality control of this compound. scielo.brfda.gov

Applications of 2,5 Dimethylaniline Hydrochloride in Materials Science and Organic Synthesis

Polymer Chemistry and Conducting Polymers

The hydrochloride salt of 2,5-dimethylaniline (B45416) is a key precursor in the synthesis of poly(2,5-dimethylaniline) (PDMA), a member of the conducting polymer family. These polymers are of significant interest due to their electrical conductivity, environmental stability, and electrochemical activity.

Synthesis and Characterization of Poly(2,5-dimethylaniline)

Poly(2,5-dimethylaniline) can be synthesized through both chemical and electrochemical methods. pku.edu.cn Chemical synthesis often involves the oxidation of the 2,5-dimethylaniline monomer. ciac.jl.cn The resulting polymer's structure is analogous to that of polyaniline, with monomer units linked at the para positions relative to the nitrogen atom. ciac.jl.cn

Characterization of PDMA is carried out using various spectroscopic and analytical techniques. Fourier-transform infrared (FTIR) and UV-Vis spectroscopy are employed to confirm the polymer's chemical structure. ciac.jl.cn Cyclic voltammetry is used to study its electrochemical properties. ciac.jl.cn The electrical conductivity of the synthesized polymer is typically measured using the four-standard-probes method. ciac.jl.cn Research has shown that intrinsic PDMA is soluble in a range of organic solvents, including dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), chloroform (B151607) (CHCl3), and dichloromethane (B109758) (CH2Cl2), and it exhibits good environmental stability and electrochemical activity. ciac.jl.cn

Electrochemical Polymerization Strategies

Electrochemical polymerization is a common method for creating thin, adherent films of poly(2,5-dimethylaniline) on various substrates. This process can be carried out in an aqueous solution containing the 2,5-dimethylaniline monomer and a supporting electrolyte, such as oxalic acid or sodium salicylate. researchgate.netiaea.org The polymerization can be achieved under galvanostatic (constant current) or potentiostatic (constant potential) conditions. iaea.org

The electrochemical growth of PDMA on a substrate like low-carbon steel is a multi-stage process. iaea.orgresearchgate.net It often begins with the dissolution of the metal surface and the formation of an intermediate layer, followed by passivation and subsequent polymerization of the monomer. iaea.orgresearchgate.net The properties and morphology of the resulting polymer film can be influenced by factors such as the applied current density. iaea.orgresearchgate.net For instance, at lower current densities, the pernigraniline base form of PDMA may be predominant, while at higher densities, a mix of pernigraniline base and emeraldine (B8112657) salt forms can be observed. iaea.orgresearchgate.net

Development of Nanocomposites

2,5-Dimethylaniline has been utilized in the synthesis of nanocomposites, particularly those incorporating multi-walled carbon nanotubes (MWCNTs). chemicalbook.com These nanocomposites are created by embedding the MWCNTs within a poly(2,5-dimethylaniline) matrix. chemicalbook.com The resulting materials can exhibit enhanced properties derived from the combination of the conducting polymer and the carbon nanotubes.

Application in Protective Coatings (e.g., Corrosion Inhibition)

Poly(2,5-dimethylaniline) coatings have demonstrated significant potential for protecting metals, such as low-carbon steel, from corrosion. researchgate.net These protective coatings can be synthesized directly onto the metal surface through electrochemical polymerization. researchgate.net

Studies have shown that a PDMA coating can significantly increase the corrosion potential and decrease the corrosion rate of low-carbon steel in corrosive environments like a 3% NaCl solution. researchgate.net In some cases, the corrosion rate has been reduced by a factor of 50. researchgate.net The effectiveness of the coating is attributed to the formation of a strongly adherent and smooth polymer layer. researchgate.net The choice of electrolyte during polymerization, such as sodium salicylate, has been found to be suitable for generating these protective coatings. researchgate.net

Electrochromic Materials Development

Poly(2,5-dimethylaniline) is also investigated for its electrochromic properties, which is the ability to change color in response to an electrical potential. This property makes it a candidate for applications in smart windows, displays, and other electrochromic devices.

When a film of poly(2,5-dimethoxyaniline), a related polymer, is coated on an indium tin oxide (ITO) glass electrode, it exhibits reversible color changes between yellow and blue as the applied potential is switched, corresponding to transitions between its fully reduced and fully oxidized states. scielo.br The response time for these color changes can be very fast, often less than two seconds. scielo.brresearchgate.net The type of electrolyte used, such as sulfuric acid or hydrochloric acid, can influence this response time. scielo.brresearchgate.net

Intermediates in Fine Chemical Synthesis

Beyond its use in polymer science, 2,5-dimethylaniline hydrochloride serves as a crucial intermediate in the synthesis of a variety of fine chemicals. chemicalbook.comnih.gov It is a primary arylamine, meaning it contains an amino group attached to a benzene (B151609) ring with two methyl substituents. nih.gov This structure makes it a valuable starting material for producing dyes, pigments, and other organic molecules. chemicalbook.comwikipedia.org

Specifically, it is used in the manufacturing of various colorants, including Solvent Red 26 and Direct Violet 7. nih.govwikipedia.org The synthesis of these complex molecules relies on the reactivity of the amine group and the specific substitution pattern of the aromatic ring in 2,5-dimethylaniline.

Role in Dye and Pigment Manufacturing

This compound is a key precursor in the synthesis of a variety of azo dyes and pigments. The manufacturing process for these colorants typically involves the diazotization of the 2,5-dimethylaniline, followed by a coupling reaction with another aromatic compound. chemicalbook.comcymitquimica.com This process allows for the creation of a wide spectrum of colors with applications in textiles, plastics, inks, and coatings. cymitquimica.com

Several commercially significant dyes are derived from 2,5-dimethylaniline, including:

Solvent Red 26 (C.I. 26120): This purplish-red azo dye is soluble in oils and is used as a colorant in plastics, inks, and other non-aqueous systems. cymitquimica.comwikipedia.orgchemeurope.com Its synthesis involves the diazotization of o-toluidine (B26562), coupling with 2,5-dimethylaniline, followed by a subsequent diazotization and coupling with 2-naphthol. worlddyevariety.comchemicalbook.com

Acid Red 65 (C.I. 24830): This red dye is utilized for coloring various materials. Its synthesis involves the double nitridation of 4-((4-Amino-2,5-dimethylphenyl)(phenyl)methyl)-2,5-dimethylbenzenamine and subsequent coupling with 3-Hydroxynaphthalene-2,7-disulfonic acid. worlddyevariety.com

Solvent Yellow 30: This is another commercially important dye derived from 2,5-xylidine (an alternative name for 2,5-dimethylaniline). wikipedia.org

The following table provides an overview of some dyes synthesized using 2,5-Dimethylaniline.

Dye NameC.I. NumberColorManufacturing Method
Solvent Red 26 26120Purplish-RedDiazotization of o-toluidine, coupling with 2,5-dimethylaniline, subsequent diazotization and coupling with 2-naphthol. worlddyevariety.comchemicalbook.com
Acid Red 65 24830Yellowish-RedDouble nitridation of 4-((4-Amino-2,5-dimethylphenyl)(phenyl)methyl)-2,5-dimethylbenzenamine and coupling with 3-Hydroxynaphthalene-2,7-disulfonic acid. worlddyevariety.com

In addition to dye synthesis, 2,5-dimethylaniline is a precursor to the conductive polymer poly(2,5-dimethylaniline) . This material is synthesized through the chemical or electrochemical polymerization of the monomer. worlddyevariety.comciac.jl.cnsigmaaldrich.com Poly(2,5-dimethylaniline) exhibits excellent environmental stability and electrochemical activity and can be dissolved in various organic solvents. worlddyevariety.comciac.jl.cn One of its notable applications is as a corrosion inhibitor for metals like copper. sigmaaldrich.com

Precursor for Pharmaceutical Intermediates and Related Compounds

This compound serves as an intermediate in the synthesis of various pharmaceutical compounds. chemicalbook.comcymitquimica.comguidechem.comhaihangindustry.com While specific pathways for many drugs are proprietary, the chemical reactivity of the aniline (B41778) moiety allows for its incorporation into more complex molecular architectures. It is known to be used in the synthesis of antihistamines and local anesthetics. guidechem.com

One notable application is in the synthesis of 2,5-dimethyl-p-phenylenediamine . This compound can be synthesized from 2,5-dimethylaniline through a three-step process involving diazotization, coupling to form a monoazo dye, and subsequent reduction to cleave the azo group and introduce a second amino group. google.comgoogle.com 2,5-dimethyl-p-phenylenediamine is a primary arylamine that has applications in various chemical syntheses. nih.govebi.ac.uk

Catalysis and Reagent Applications

Beyond its role as a synthetic building block, this compound and its parent amine find applications as reagents and in catalytic systems.

Role as a Reagent in Analytical Chemistry

While not as common as other analytical reagents, dimethylaniline derivatives can be used in specific analytical applications. For instance, N,N-dimethylaniline is used as a reagent for the determination of methanol (B129727), methyl furfural, hydrogen peroxide, and nitrate. atamanchemicals.com Although less specifically documented for the 2,5-isomer, its similar chemical properties suggest potential for analogous applications in analytical chemistry.

Use as a Promoter or Catalyst Component

Dimethylaniline and its derivatives are known to act as promoters or catalysts in various chemical reactions. N,N-Dimethylaniline, for example, is used as a promoter in the curing of polyester (B1180765) and vinyl ester resins. chemicalbook.com It can also be used in combination with other catalysts to accelerate polymerization. chemicalbook.com While specific research detailing 2,5-dimethylaniline as a primary catalyst is limited, its basic nature and ability to participate in electron transfer processes suggest its potential as a component in catalytic systems. For example, it can be used as a base in reactions such as acetylation. solubilityofthings.com

Theoretical and Computational Chemistry Studies of 2,5 Dimethylaniline Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods determine the electron distribution and energy of the molecule, which in turn dictate its structure and chemical reactivity.

Density Functional Theory (DFT) has become a primary tool for computational analysis due to its balance of accuracy and computational cost. Studies on the closely related 2,5-dimethylanilinium chloride monohydrate using DFT, particularly with the B3LYP functional and 6-311++G(d,p) basis set, have elucidated key aspects of its molecular structure and electronic properties. researchgate.net

Geometry optimization using DFT reveals the most stable three-dimensional arrangement of the atoms, providing precise data on bond lengths, bond angles, and dihedral angles. These optimized structural parameters are crucial for understanding the molecule's conformation.

Furthermore, DFT is employed to analyze the electronic landscape of the molecule. Natural Bond Orbital (NBO) analysis is a key technique used to investigate charge transfer and intramolecular interactions. It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, quantifying the stabilization energy associated with these interactions. researchgate.net For instance, the interaction between a lone pair orbital on the nitrogen atom and the antibonding orbitals of the aromatic ring can be quantified to understand the electronic conjugation.

Mulliken atomic charge analysis, another DFT-based calculation, helps in determining the partial charge distribution over the individual atoms of the molecule. This information is vital for understanding the molecule's electrostatic potential and identifying sites susceptible to electrophilic or nucleophilic attack. researchgate.net

The Hartree-Fock (HF) method is another foundational quantum mechanical approach. While generally less accurate than modern DFT methods for many applications because it does not account for electron correlation in the same way, it remains a valuable tool, especially for comparative studies and for analyzing fundamental electronic properties.

In computational studies of similar aniline (B41778) derivatives, such as 4,5-dimethyl-2-nitroaniline, both HF and DFT methods are often used in tandem. researchgate.net HF calculations are employed for geometry optimization and the prediction of vibrational frequencies. Comparing the results from HF and DFT allows researchers to assess the impact of electron correlation on the calculated properties. Typically, HF calculations might predict slightly different bond lengths and vibrational frequencies compared to DFT, which are often closer to experimental values. These comparative analyses provide a more robust understanding of the molecule's properties. researchgate.net

While quantum chemical calculations typically focus on a static, minimum-energy structure, molecules are dynamic entities. Conformational analysis and molecular dynamics (MD) simulations explore the molecule's movement and the different shapes it can adopt.

Conformational analysis involves mapping the potential energy surface of the molecule as a function of its rotatable bonds. For 2,5-dimethylaniline (B45416) hydrochloride, this would involve rotating the ammonium (B1175870) group (-NH3+) and the methyl groups to identify the most stable conformers and the energy barriers between them. The geometric parameters determined by methods like DFT represent the lowest energy conformation. researchgate.net

Molecular dynamics simulations provide a movie-like depiction of the molecule's behavior over time, typically in a simulated solvent environment. youtube.com An MD simulation involves:

Model Construction: Building an initial 3D model of the 2,5-dimethylaniline hydrochloride molecule solvated in a box of water molecules.

Simulation Run: Solving Newton's equations of motion for every atom in the system over a series of small time steps. This generates a trajectory that describes the positions and velocities of the atoms over time.

Trajectory Analysis: Analyzing the simulation to extract information about the molecule's dynamic properties, such as its flexibility, interaction with solvent molecules, and conformational changes. youtube.com

MD simulations can reveal how the molecule tumbles and vibrates in solution and how intermolecular hydrogen bonds with water are formed and broken, providing insights that are inaccessible from static calculations alone.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A critical application of computational chemistry is the prediction of spectroscopic properties, which can be directly compared with experimental measurements. This comparison serves as a crucial validation of the chosen theoretical model.

DFT and HF methods can calculate the vibrational frequencies of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. researchgate.net A study on 2,5-dimethylanilinium chloride monohydrate demonstrated how DFT calculations can be used to predict its vibrational spectrum. researchgate.net The calculated frequencies are often systematically scaled to correct for approximations in the computational method and anharmonicity.

The table below illustrates a representative comparison between theoretical and experimental vibrational frequencies for an aniline derivative, a common practice in computational studies. researchgate.net

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Assignment
N-H Stretch34503475Asymmetric stretch of -NH₂
C-H Stretch (Aromatic)30803090Aromatic C-H vibrations
C=C Stretch (Ring)16101620Ring skeletal vibration
C-N Stretch12801275C-N bond stretching

Such a comparison allows for a detailed assignment of each band in the experimental spectrum to a specific molecular motion. researchgate.net Similarly, NMR chemical shifts can be calculated and compared with experimental data from instruments like a 1H NMR spectrometer to further validate the computed electronic structure. chemicalbook.commdpi.com

Reaction Pathway Analysis and Transition State Modeling

Computational methods are invaluable for investigating the mechanisms of chemical reactions. By modeling the transformation from reactants to products, chemists can understand the feasibility of a reaction and the factors that control its rate.

This analysis involves identifying all relevant stationary points on the potential energy surface, including reactants, products, intermediates, and, most importantly, transition states. The transition state is the highest energy point along the reaction coordinate and determines the activation energy of the reaction.

For this compound, one could model its synthesis or its participation in further reactions, such as diazotization. The process would involve:

Optimizing the geometries of the reactants, products, and hypothesized transition state structures using a method like DFT.

Performing a frequency calculation on the transition state structure to confirm it is a true saddle point (characterized by having exactly one imaginary frequency).

Studies on the reactivity of related amines have used computational tools to calculate properties like electrophilicity and the Gibbs free energy of reaction (ΔG°) to explain observed chemical behavior and product formation. mdpi.com This type of analysis provides a detailed, step-by-step understanding of the reaction mechanism at the molecular level.

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in the field of medicinal chemistry and materials science for designing new molecules with desired properties. nih.gov These studies aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity or a specific physical property.

For this compound, a computational SAR study would involve creating a library of virtual derivatives by modifying the parent structure—for example, by changing the position or type of substituents on the aromatic ring. For each of these derivatives, a set of molecular descriptors would be calculated. These descriptors are numerical values that encode different aspects of the molecule's structure and properties, such as:

Electronic Descriptors: Dipole moment, atomic charges, HOMO/LUMO energies.

Steric Descriptors: Molecular volume, surface area, specific shape indices.

Hydrophobic Descriptors: LogP (the partition coefficient between octanol (B41247) and water).

Using statistical methods like multiple linear regression (MLR) or machine learning algorithms, a QSAR model is built that links these descriptors to the observed activity. nih.gov The resulting equation can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding synthetic efforts toward more potent or effective compounds. Such approaches have been successfully applied to various classes of compounds, including farnesyltransferase inhibitors and reverse transcriptase inhibitors, to optimize their activity. nih.govnih.gov

Toxicological and Environmental Impact Research on 2,5 Dimethylaniline Hydrochloride

Metabolic Pathways and Biotransformation Studies

The biotransformation of 2,5-dimethylaniline (B45416), also known as 2,5-xylidine, is a critical area of research for understanding its toxicological profile. Studies employ both whole-organism (in vivo) and cellular or subcellular (in vitro) models to elucidate its metabolic fate.

In Vitro and In Vivo Metabolic Fate

Research into the metabolic fate of aniline (B41778) derivatives often utilizes both in vivo and in vitro methodologies to provide a comprehensive understanding of their biotransformation. In vivo studies, frequently conducted in rat models, involve administering the compound and subsequently analyzing biological samples like urine over a 24-hour period to identify metabolites. nih.govresearchgate.net This approach allows for the observation of the complete metabolic process within a living organism.

In vitro experiments complement these findings by offering a more controlled environment to study specific metabolic reactions. mdpi.com Pooled human liver microsomes (pHLMs) and isolated hepatocytes are commonly used systems. nih.govnih.gov These models are particularly useful for identifying reactive metabolites that may be too transient to detect in vivo. nih.gov For instance, comparative studies on similar compounds have shown that while glucuronide conjugates are found in both in vivo and in vitro systems, reactive species like hydroxylamine (B1172632) metabolites may only be observable in hepatocyte incubations. nih.gov This highlights the synergy of using both approaches to map the full metabolic pathway.

Identification of Metabolites (e.g., Hydroxylated Derivatives)

The biotransformation of 2,5-dimethylaniline and its analogues proceeds through several key pathways, leading to a variety of metabolites. The primary metabolic reactions include N-dealkylation, hydroxylation of the aromatic ring, and subsequent oxidation. nih.govresearchgate.net These Phase I reactions are often followed by Phase II conjugation, such as glucuronidation and N-acetylation, which typically facilitates excretion. nih.gov

One specifically identified human metabolite of 2,5-dimethylaniline is N-(2,5-Dimethylphenyl)acetamide. nih.gov Studies on structurally similar dimethylanilines have identified hydroxylated derivatives as significant metabolites. nih.govnih.gov The metabolism of the related compound 2,6-dimethylaniline (B139824), a known metabolite of the pharmaceutical lidocaine, also informs the potential pathways for 2,5-dimethylaniline. nih.govwikipedia.org Research on other aniline derivatives has successfully identified numerous metabolites, with studies uncovering as many as 29 Phase I and 10 Phase II metabolites for a series of related compounds. nih.govresearchgate.net

Table 1: Identified and Potential Metabolites of 2,5-Dimethylaniline

Metabolic PathwayMetabolite TypeSpecific Example/ClassCitation
Phase I N-AcetylationN-(2,5-Dimethylphenyl)acetamide nih.gov
HydroxylationHydroxylated Derivatives nih.govnih.gov
N-DealkylationN-dealkylated metabolites nih.govresearchgate.net
OxidationOxidized metabolites nih.govresearchgate.net
Phase II GlucuronidationGlucuronide conjugates nih.govnih.gov

Enzymatic Activity and Biotransformation

The enzymatic processes driving the metabolism of dimethylanilines are central to their bioactivation. The cytochrome P450 (CYP) superfamily of enzymes, particularly CYP1A2, plays a crucial role in the initial hydroxylation steps. nih.govmdpi.com Following this, Phase II enzymes such as N-acetyltransferases (e.g., NAT2) can further modify the metabolites. nih.govmdpi.com The interplay between these enzyme systems is a key determinant of the compound's ultimate biological activity. In addition to mammalian enzymes, certain fungal enzymes, such as laccases, have been shown to use 2,5-dimethylaniline as a substrate. sigmaaldrich.comsigmaaldrich.com

Genotoxicity and Mutagenicity Assessments

Evaluating the potential for 2,5-dimethylaniline hydrochloride to cause genetic damage is a cornerstone of its toxicological assessment. This involves a battery of tests using both mammalian and bacterial cells.

Studies in Cultured Mammalian Cells (e.g., CHO Cells)

Chinese Hamster Ovary (CHO) cells are frequently used in genotoxicity studies. sigmaaldrich.com Research on isomers like 2,6- and 3,5-dimethylaniline (B87155) in various CHO cell lines (including AA8, UV5, and AS52) has been conducted to assess mutagenicity and cell lethality. nih.govnih.gov These studies have pointed to the intracellular production of reactive oxygen species (ROS) as a primary mechanism of mutagenic action, rather than the formation of covalent DNA adducts. nih.govnih.govresearchgate.netoup.com This ROS generation can lead to DNA strand breaks, which have been observed in a dose-dependent manner in treated cells. nih.govresearchgate.net

Further investigations using CHO cells engineered to express human enzymes like CYP1A2 and NAT1 have reinforced these findings, showing that the metabolism of dimethylanilines leads to dose-dependent mutagenesis and DNA damage. mdpi.comnih.gov Studies on a range of substituted anilines have also utilized V79 cells, another hamster cell line, to test for DNA damage. nih.gov

Table 2: Summary of Genotoxicity Findings for Dimethylanilines in Mammalian Cells

Cell LineCompound TypeEndpoint AssessedKey FindingCitation
CHO (AA8, UV5, AS52)2,6- and 3,5-DMAMutagenicity, DNA Strand BreaksMutagenic action is likely mediated by Reactive Oxygen Species (ROS). nih.govnih.govresearchgate.net
CHO (engineered)3,4-DMAMutagenesis, DNA Damage (γ-H2AX)Dose-dependent increases in mutagenesis and DNA damage. mdpi.comnih.gov
V792,5-DimethylanilineDNA DamageTested for ability to damage DNA. nih.gov

Bacterial Mutagenicity Assays (e.g., Salmonella typhimurium)

The Salmonella typhimurium mutagenicity assay, commonly known as the Ames test, is a standard method for screening potential carcinogens by detecting their ability to induce mutations in bacteria. nih.gov This assay has been used to evaluate a variety of substituted anilines. nih.gov

In a study testing several such compounds, 2,5-dimethylaniline was reported to be weakly mutagenic in Salmonella typhimurium. nih.gov The observed activity was defined as producing fewer than 150 revertants per micromole of the compound. nih.gov This finding is consistent with general statements that 2,5-xylidine is considered mutagenic. wikipedia.org

Table 3: Results of Bacterial Mutagenicity Assay for 2,5-Dimethylaniline

Assay SystemCompoundResultPotencyCitation
Salmonella typhimurium2,5-DimethylanilineMutagenicWeak (<150 revertants/µmole) nih.gov

Chromosomal Damage Analysis

Research into the genotoxicity of xylidine (B576407) isomers indicates that 2,5-dimethylaniline is capable of inducing DNA damage. In single-cell gel electrophoresis (comet) assays, which detect DNA strand breaks in individual cells, all xylidine isomers tested demonstrated the ability to cause DNA damage in the lungs, liver, and kidneys of treated animals. industrialchemicals.gov.au This form of assay is a sensitive method for detecting a chemical's potential to directly damage genetic material. The parent compound, 2,5-xylidine, has also been shown to be weakly mutagenic in Salmonella typhimurium assays, a standard test for identifying substances that can cause genetic mutations. nih.gov

Structural Alerts for Genotoxicity

This compound possesses chemical features known as "structural alerts" for genotoxicity. Aromatic amines are a well-established class of compounds that can be metabolically activated to form reactive intermediates capable of binding to DNA and inducing mutations. The presence of the primary aromatic amine group in the 2,5-dimethylaniline structure is a significant alert.

The genotoxic potential suggested by its structure is confirmed by experimental data. Notably, this compound has tested positive in the Ames bacterial reverse mutation assay. canada.ca This test is a widely used method for detecting mutagenic properties of chemical compounds. A positive result in the Ames test is a strong indicator that a substance may be a carcinogen.

Table 1: Genotoxicity Data for this compound

Test System Result Reference
Ames Salmonella Assay Positive canada.ca
Single Cell Gel Electrophoresis (Comet Assay) Positive (for xylidine category) industrialchemicals.gov.au

Carcinogenicity Research and Risk Assessment

Long-Term Dietary Studies

The carcinogenic potential of this compound has been investigated through long-term dietary studies in laboratory animals. In one such study, male Charles River CD rats and male and female CD-1 HaM/ICR mice were administered the chemical in their feed. wikipedia.org These studies are designed to assess the potential for a chemical to cause cancer over a significant portion of the animal's lifespan. An abstract of another report also indicates that oral administration of 2,5-xylidine was evaluated in rats. inchem.org

Incidence of Specific Tumor Types

The long-term dietary administration of this compound resulted in a statistically significant increase in the incidence of certain tumors. In male rats, a notable increase in subcutaneous fibromas and fibrosarcomas was observed. nih.gov Additionally, an abstract reported an increased incidence of liver tumors in rats following oral administration. inchem.org In female mice, studies showed an increased incidence of lung tumors. nih.gov

Carcinogenic Potency Factor Derivation

The carcinogenic potency of a substance can be quantified to aid in risk assessment. One measure of carcinogenic potency is the TD50 value, which is the chronic dose rate in mg/kg body weight/day that would cause tumors in half of the test animals that would have otherwise remained tumor-free. For this compound, the TD50 values have been determined from animal studies. canada.ca The derivation of a carcinogenic potency factor typically involves mathematical modeling of the dose-response data from long-term animal studies, such as those described above. chemicalbook.com This factor can then be used to estimate the lifetime cancer risk associated with exposure to the chemical. chemicalbook.com

Table 2: Carcinogenic Potency (TD50) of this compound

Species TD50 (mg/kg/day) Reference
Mouse 626 canada.ca
Rat 152 canada.ca

Environmental Fate and Ecotoxicological Studies

The environmental behavior of 2,5-dimethylaniline is influenced by its physical and chemical properties. Its production and use as an intermediate in the manufacturing of dyes can lead to its release into the environment through various waste streams. nih.gov

If released into the atmosphere, the compound is expected to exist predominantly in the vapor phase. nih.gov There, it is subject to degradation by reacting with photochemically-produced hydroxyl radicals, with an estimated atmospheric half-life of about 2 hours. nih.gov

When released to soil, 2,5-dimethylaniline is predicted to have moderate mobility based on its estimated soil organic carbon-water (B12546825) partitioning coefficient (Koc). nih.gov However, as an aniline derivative, it is expected to bind strongly to the organic matter in soil, which could reduce its mobility. nih.gov The potential for volatilization from moist soil surfaces is considered possible. nih.gov Data on its biodegradation in aerobic aqueous environments are conflicting, with one study indicating it is slow to biodegrade. nih.gov

From an ecotoxicological perspective, 2,5-dimethylaniline is classified as toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment. fishersci.comsigmaaldrich.com It is designated as "Aquatic Chronic 2," indicating its potential for chronic toxicity to aquatic life. sigmaaldrich.com Special attention is therefore warranted for aquatic organisms in the event of environmental release. nih.gov

Table 3: Environmental Fate and Ecotoxicity Profile of 2,5-Dimethylaniline

Parameter Finding Reference
Environmental Fate
Atmospheric Half-Life ~2 hours (estimated) nih.gov
Soil Mobility Moderate mobility (estimated Koc), but may bind strongly to organic matter nih.gov
Biodegradation Slow to biodegrade (conflicting data) nih.gov
Ecotoxicity
Aquatic Toxicity Toxic to aquatic organisms with long-lasting effects fishersci.com
Hazard Classification Aquatic Chronic 2 sigmaaldrich.com

Biodegradation in Environmental Compartments (Soil, Water)

Research indicates that 2,5-xylidine, the parent compound of this compound, may be resistant to aerobic biodegradation in both soil and water. nih.gov Limited data from aqueous screening studies suggest a slow biodegradation process. nih.gov In a Japanese MITI test, 2,5-xylidine showed only 0-1% of its theoretical biochemical oxygen demand (BOD) over a four-week period, leading to its classification as slow to biodegrade. nih.gov

While some studies on related dimethylaniline isomers, such as 2,4-dimethylaniline (B123086), have shown that certain bacteria like Pseudomonas species can metabolize them, this is not directly indicative of this compound's behavior. nih.govresearchgate.net For instance, Pseudomonas species were found to metabolize 2,4-dimethylaniline through oxidative deamination, utilizing it as a nitrogen and carbon source. nih.govresearchgate.net However, the specific biodegradation pathways and efficacy for the 2,5-isomer require further investigation.

The persistence of such compounds in the environment is a concern, as their accumulation can lead to long-term ecological risks. mdpi.com

Sorption Behavior in Environmental Matrices

The mobility of 2,5-xylidine in soil is expected to be moderate, based on an estimated soil organic carbon-water partitioning coefficient (Koc) of 240. nih.gov This estimation is derived from its measured log Kow of 1.83. nih.gov

However, it is crucial to note that anilines, as a class of compounds, tend to bind strongly to humus and the organic matter in soil. This is due to the high reactivity of the aromatic amino group. nih.gov This strong binding suggests that the actual mobility of 2,5-xylidine in certain soils may be significantly lower than what is predicted by the Koc value alone. nih.gov This interaction with soil components can influence its bioavailability and the potential for it to leach into groundwater.

Property Value Source
Estimated Koc240 nih.gov
Measured log Kow1.83 nih.gov
Bioconcentration Factor (BCF) in carp (B13450389)1.5-3.8 nih.gov

Effects on Aquatic Organisms and Ecosystems

Anilines and their derivatives are recognized as being toxic to a wide range of aquatic organisms. researchgate.net The release of these compounds into aquatic environments can alter the physical and chemical properties of water and sediment, ultimately affecting biological populations. researchgate.net

Studies on carp have shown that the bioconcentration of 2,5-xylidine is low, with measured bioconcentration factor (BCF) values ranging from 1.5 to less than 3.8. nih.gov This suggests a low potential for accumulation in the tissues of aquatic organisms. nih.gov

However, the broader class of aromatic amines can have significant ecotoxicological effects, including disruptions to behavior, growth, reproduction, and development in various aquatic species. mdpi.com Some of these compounds have been shown to be neurotoxic, potentially disrupting the normal function of the central nervous system in organisms at very low concentrations. nih.gov The toxicity of aniline derivatives can also be influenced by environmental factors such as water pH, which can affect their bioavailability and speciation. mdpi.com

Assessment of Environmental Release and Mitigation Strategies

The primary source of environmental release for 2,5-xylidine is associated with its production and use as an intermediate in the manufacturing of dyes and other chemicals. nih.gov These releases can occur through various waste streams, leading to the contamination of water bodies. nih.govmdpi.com

Given that wastewater treatment plants may only partially remove these compounds, there is a risk of their presence in discharged effluents, which can then impact downstream ecosystems. mdpi.com The increasing production and use of aromatic amines necessitate a thorough environmental risk assessment to inform policies aimed at restricting their release into the aquatic environment. mdpi.com

Mitigation strategies should focus on minimizing the initial release from industrial sources. This can include optimizing production processes to reduce waste, implementing more effective wastewater treatment technologies, and exploring the use of less hazardous alternatives where feasible. For accidental spills, prompt containment and remediation are crucial to prevent widespread environmental contamination.

Impurities, Quality Control, and Pharmaceutical Relevance

Identification and Quantification of Impurities in Related Compounds

The control of impurities is a critical aspect of pharmaceutical and chemical manufacturing. Regulatory bodies require that impurities in active pharmaceutical ingredients (APIs) and finished products be identified and quantified to ensure safety and efficacy.

Genotoxic impurities are of significant concern as they have the potential to damage DNA, leading to mutations and potentially cancer. For aniline (B41778) derivatives, genotoxicity is a known risk. Studies on various substituted aniline derivatives have shown that genotoxicity appears to be a general property of this class of compounds.

Research on isomers such as 2,6-dimethylaniline (B139824) (2,6-DMA) and 3,5-dimethylaniline (B87155) (3,5-DMA) has provided insights into the mechanisms of their genotoxicity. These studies suggest that the principal mechanism of mutagenic action is likely through the generation of reactive oxygen species (ROS) rather than the formation of covalent DNA adducts. nih.gov The metabolic activation of dimethylanilines can lead to the formation of N-hydroxylamines and aminophenols, which can undergo redox cycling to produce ROS. nih.gov This can cause DNA strand breaks, a form of DNA damage. nih.gov

For many pharmaceuticals, a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for a genotoxic impurity is considered to be associated with an acceptable risk. europa.eu However, certain structural groups, such as N-nitroso and aflatoxin-like compounds, are considered high-potency genotoxic carcinogens and are excluded from this TTC approach, requiring a compound-specific risk assessment. europa.eu Given that 2,5-dimethylaniline (B45416) is mutagenic and tumor-inducing, the control of related impurities is critical. industrialchemicals.gov.au

The identification and quantification of impurities in 2,5-Dimethylaniline hydrochloride require sensitive and specific analytical methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are powerful techniques for impurity profiling.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and specific technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. resolvemass.ca This allows for the detection, identification, and quantification of trace-level impurities in complex mixtures. resolvemass.ca The process involves separating the sample components in an LC column, followed by ionization and mass-to-charge ratio analysis by the mass spectrometer. resolvemass.ca

For instance, a stability-indicating HPLC method was developed for midostaurin, where the drug was subjected to stress conditions to generate degradation products, which were then separated and identified using LC-MS. nih.gov Similarly, HPLC methods have been developed for the determination of impurities like 2,6-dimethylaniline in pharmaceutical preparations. researchgate.net These methods often use reverse-phase columns and mobile phases consisting of buffers and organic solvents like acetonitrile (B52724). nih.govresearchgate.net The development of such methods for this compound would involve validation for specificity, precision, linearity, and sensitivity (Limit of Detection and Limit of Quantitation).

The following table summarizes analytical techniques used for impurity profiling of related aniline compounds:

Analytical TechniqueCompound(s) AnalyzedKey Findings
HPLC with Amperometric Detection2,6-Dimethylaniline and o-toluidine (B26562) in local anestheticsA sensitive and specific method for determining low concentrations of these impurities. google.com
LC-MSMidostaurin and its degradation productsSuccessful separation and identification of four degradation products under stress conditions. nih.gov
LC/MS-IT-TOF2,5-dimethoxy-4-ethylphenethylamine (2C-E) tabletsIdentification of ten impurities, which helped in proposing the synthetic route of the illegal drug. rsc.org
HPLC and Raman Spectroscopy2,6-Diisopropylphenol and its impuritiesDevelopment of an HPLC assay method to detect the main compound and its related impurities. researchgate.net

Purity Assessment and Quality Assurance Methodologies

The purity of this compound is crucial for its intended applications. Commercially available 2,5-dimethylaniline is typically offered at purities of 98% or 99%. sigmaaldrich.comnih.gov Purity assessment and quality assurance involve a combination of analytical methods to identify and quantify the main component and any impurities.

Standard quality control procedures would involve the use of analytical techniques such as HPLC and GC to determine the assay of this compound and to quantify any specified and unspecified impurities. Spectroscopic methods like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the identity of the compound.

A typical Certificate of Analysis (CoA) for 2,5-dimethylaniline would report the assay, appearance, and other physical properties. For the hydrochloride salt, additional tests such as chloride content and water content might be included. The quality assurance program would ensure that the manufacturing process is well-controlled and consistently produces material that meets the pre-defined specifications.

Research on By-product Formation in Synthesis Processes

2,5-Dimethylaniline is commonly synthesized by the nitration of p-xylene (B151628) to form nitro-p-xylene, followed by the reduction of the nitro group. nih.gov The subsequent treatment with hydrochloric acid yields this compound. Each step in this synthesis pathway has the potential to generate by-products.

During the nitration of p-xylene, in addition to the desired 2-nitro-p-xylene, other isomeric mononitro- and dinitro-p-xylenes can be formed. Research has shown that the direct nitration of p-xylene can lead to the formation of 2,3-dinitro-p-xylene and 2,6-dinitro-p-xylene as by-products. nih.gov Although one study reported the formation of a small amount of 2,5-dinitro-p-xylene, this is not commonly observed. nih.gov The reaction conditions, such as temperature and the composition of the nitrating acid mixture, can influence the distribution of these isomers.

The subsequent reduction of the nitro-p-xylene mixture can lead to a corresponding mixture of xylidine (B576407) isomers. If the nitration step is not highly selective, the final product can be contaminated with other dimethylaniline isomers, such as 2,3-dimethylaniline (B142581) and 2,6-dimethylaniline. Incomplete reduction can also result in the presence of residual nitro-p-xylenes or intermediate reduction products like nitroso or azoxy compounds, which could be potential genotoxic impurities.

The table below lists potential by-products in the synthesis of 2,5-Dimethylaniline.

Synthesis StepPotential By-products
Nitration of p-xylene3-Nitro-p-xylene, 2,3-Dinitro-p-xylene, 2,6-Dinitro-p-xylene
Reduction of Nitro-p-xylene2,3-Dimethylaniline, 2,6-Dimethylaniline, Residual Nitro-p-xylenes, Nitroso-p-xylenes, Azoxy compounds

The purification of 2,5-dimethylaniline, for example by fractional distillation or crystallization of its hydrochloride salt, is essential to remove these by-products and achieve the desired purity. nih.gov

Q & A

Q. How can researchers address discrepancies in toxicological data between in vitro and in vivo studies?

  • Methodological Answer :
  • Metabolite Profiling : Use LC-MS/MS to identify species-specific metabolites (e.g., hydroxylated or acetylated derivatives) in liver microsomes .
  • Dose-Response Modeling : Apply benchmark dose (BMD) analysis to reconcile low-dose in vitro effects with high-dose in vivo outcomes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.